molecular formula C11H10N6O3S B11694893 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B11694893
M. Wt: 306.30 g/mol
InChI Key: GMWPKKGROIJFCM-WLRTZDKTSA-N
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Description

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine ring, a pyridine moiety, and an acetohydrazide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product through careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N6O3S

Molecular Weight

306.30 g/mol

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C11H10N6O3S/c18-8(15-13-5-7-3-1-2-4-12-7)6-21-10-9(19)14-11(20)17-16-10/h1-5H,6H2,(H,15,18)(H2,14,17,19,20)/b13-5+

InChI Key

GMWPKKGROIJFCM-WLRTZDKTSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)CSC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CSC2=NNC(=O)NC2=O

Origin of Product

United States

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